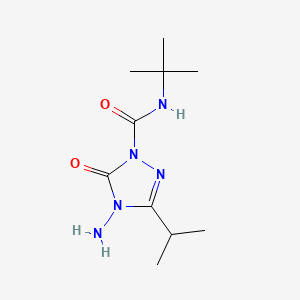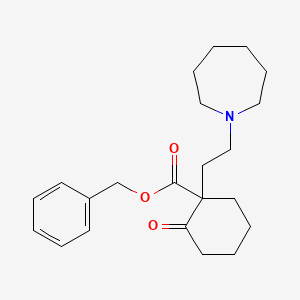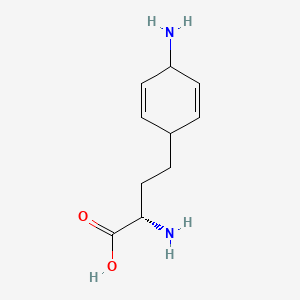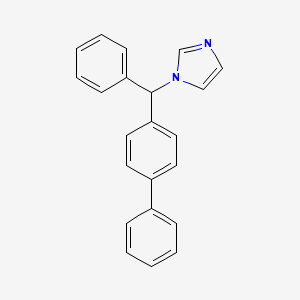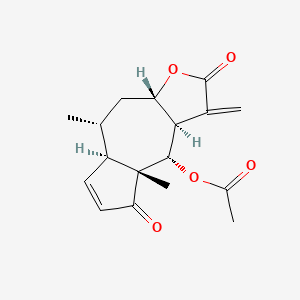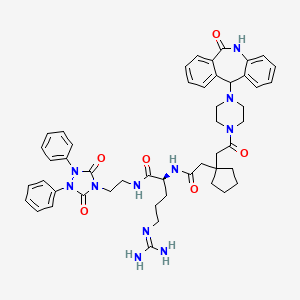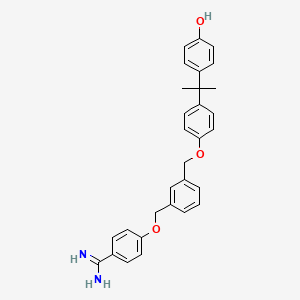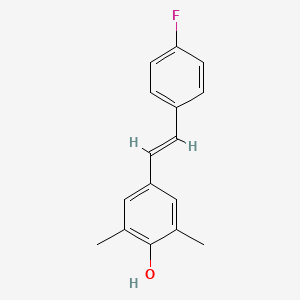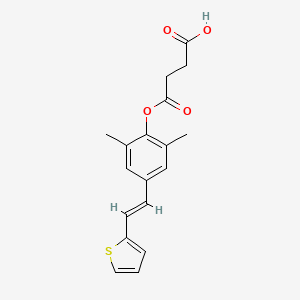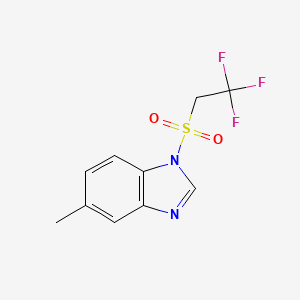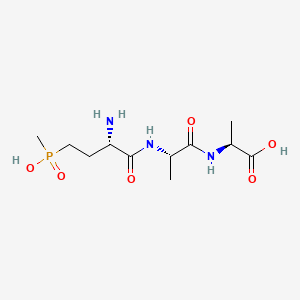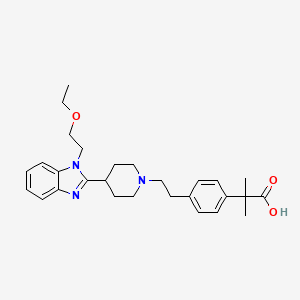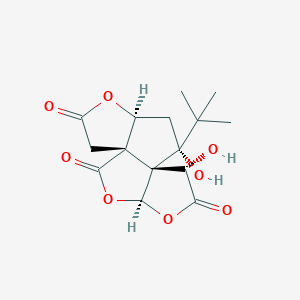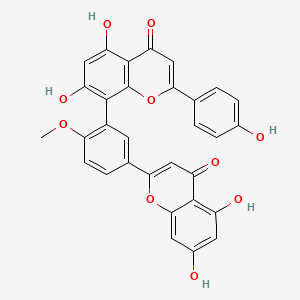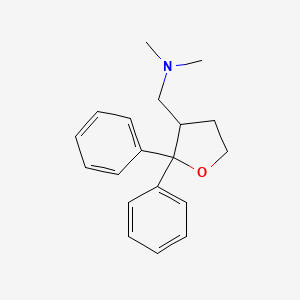
Blarcamesine
Übersicht
Beschreibung
Blarcamesine, also known as Anavex 2-73, is a small molecule . It is an agonist of the intracellular sigma-1 chaperone protein and a mixed ligand for sigma1/muscarinic receptors . It is being investigated for its potential in treating neurodegenerative and neurodevelopmental disorders including Alzheimer’s Disease, Parkinson’s Disease Dementia, and Parkinson’s Disease .
Molecular Structure Analysis
The chemical name of Blarcamesine is Tetrahydro-N,N-dimethyl-2,2-diphenyl-3-furanmethanamine hydrochloride . Its molecular formula is C19H23NO and it has a molecular weight of 281.399 g/mol .Chemical Reactions Analysis
Blarcamesine reportedly binds the sigma-1 receptor in the high nanomolar and the muscarinic receptor in the low micromolar range . It has been reported to have memory-preserving and neuroprotective effects in mice treated with the muscarinic receptor antagonist scopolamine, with synthetic Aβ oligomer injection, or with the NMDA receptor agonist dizocilpine .Wissenschaftliche Forschungsanwendungen
Alzheimer's Disease Treatment
- Blarcamesine is being investigated as a treatment for Alzheimer's disease. It is a selective sigma-1 receptor (SIGMAR1) agonist, studied in a Phase 2a trial (NCT02244541) for its safety and effectiveness. This trial was extended further after meeting its primary safety endpoint, indicating potential for treating Alzheimer's disease (Hampel et al., 2020).
Rett Syndrome Treatment
- In Rett syndrome, a severe neurodevelopmental disorder, Blarcamesine has shown potential as a therapeutic agent. It demonstrated efficacy in improving multiple motor, sensory, and autonomic phenotypes relevant to Rett syndrome in a mouse model. The drug's role in calcium homeostasis and mitochondrial function makes it a compelling candidate for treating this disorder (Kaufmann et al., 2019).
Fragile X Syndrome Treatment
- Blarcamesine has also been studied in Fragile X syndrome (FXS), the most prevalent genetic form of intellectual disability and autism spectrum disorder. In a murine model of FXS, administration of Blarcamesine normalized key neurobehavioral phenotypes, suggesting its potential as a drug candidate for FXS. This study further supports the viability of Sigma-1 receptor as a therapeutic target in FXS and other neurodevelopmental disorders (Reyes et al., 2021).
Understanding Drug Configuration
- Research on the absolute configuration of Blarcamesine enantiomers has been conducted to improve understanding of the drug's structure. This is crucial for its eventual marketing and application in enantiopure form, a significant step in the drug development process (Szokol et al., 2022).
Zukünftige Richtungen
Blarcamesine has shown promise in clinical trials for the treatment of Alzheimer’s Disease, Parkinson’s Disease Dementia, and Parkinson’s Disease . It has also shown potential as a treatment for Rett syndrome . Anavex Life Sciences, the company developing Blarcamesine, plans to proceed to a pivotal trial for Parkinson’s disease .
Eigenschaften
IUPAC Name |
1-(2,2-diphenyloxolan-3-yl)-N,N-dimethylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-20(2)15-18-13-14-21-19(18,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,18H,13-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTHKNZTGGXFEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCOC1(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60941344 | |
| Record name | Tetrahydro-N,N-dimethyl-2,2-diphenyl-3-furanmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60941344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Blarcamesine | |
CAS RN |
195615-83-9 | |
| Record name | Tetrahydro-N,N-dimethyl-2,2-diphenyl-3-furanmethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=195615-83-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Blarcamesine [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195615839 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Blarcamesine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05592 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tetrahydro-N,N-dimethyl-2,2-diphenyl-3-furanmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60941344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BLARCAMESINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T210MMZ3F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



